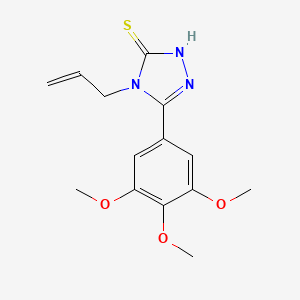

4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-prop-2-enyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-5-6-17-13(15-16-14(17)21)9-7-10(18-2)12(20-4)11(8-9)19-3/h5,7-8H,1,6H2,2-4H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCLSGGCWPZUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972070 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-66-1 | |

| Record name | 4-(Prop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide details a robust synthetic methodology, outlines rigorous characterization protocols, and provides insights into the underlying chemical principles. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and validate this promising molecule for further investigation.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a privileged scaffold in the design of therapeutically active agents. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a diverse chemical space with a broad spectrum of pharmacological activities.[1][2] These compounds are known to interact with various biological targets, and their continued exploration is a vibrant area of research.[1] The target molecule of this guide, this compound, combines the established pharmacophore of the triazole-thiol ring with an allyl group, which can participate in various chemical transformations, and a 3,4,5-trimethoxyphenyl moiety, a structural feature present in several known bioactive compounds.

Synthetic Strategy: A Stepwise Approach

The synthesis of this compound is achieved through a well-established multi-step sequence, beginning with the readily available 3,4,5-trimethoxybenzoic acid. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the target compound.

Step 1: Esterification of 3,4,5-Trimethoxybenzoic Acid

The initial step involves the Fischer esterification of 3,4,5-trimethoxybenzoic acid to its corresponding methyl ester. This acid-catalyzed reaction with methanol serves to protect the carboxylic acid functionality for the subsequent step.

Protocol:

-

To a solution of 3,4,5-trimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4,5-trimethoxybenzoate.

Step 2: Hydrazinolysis of the Ester

The methyl ester is then converted to the corresponding hydrazide through reaction with hydrazine hydrate. This step introduces the nitrogen nucleophile necessary for the formation of the triazole ring.

Protocol:

-

Dissolve methyl 3,4,5-trimethoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours, during which the product, 3,4,5-trimethoxybenzohydrazide, will precipitate out of the solution.

-

Cool the reaction mixture to room temperature and filter the solid product.

-

Wash the product with cold ethanol and dry to obtain the pure hydrazide.

Step 3: Formation of the Thiosemicarbazide Intermediate

The key C-N and C=S bonds are formed in this step by the reaction of the hydrazide with allyl isothiocyanate. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate.

Protocol:

-

Suspend 3,4,5-trimethoxybenzohydrazide in absolute ethanol.

-

Add an equimolar amount of allyl isothiocyanate to the suspension.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature, which should induce precipitation of the N'-allyl-3,4,5-trimethoxybenzohydrazidecarbothioamide.

-

Filter the solid, wash with cold ethanol, and dry.

Step 4: Base-Catalyzed Intramolecular Cyclization

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate to form the desired 1,2,4-triazole-3-thiol. The base facilitates the deprotonation and subsequent nucleophilic attack to close the ring.

Protocol:

-

Suspend the N'-allyl-3,4,5-trimethoxybenzohydrazidecarbothioamide in an aqueous solution of sodium hydroxide (2N).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 5-6.

-

The product, this compound, will precipitate from the solution.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Rigorous Characterization of the Final Compound

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the molecule.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H (aromatic and vinyl) |

| ~2950-2850 | C-H (aliphatic) |

| ~2600-2550 | S-H (thiol) |

| ~1600-1580 | C=N (triazole ring) |

| ~1500-1400 | C=C (aromatic) |

| ~1250-1200 | C-N (triazole ring) |

| ~1150-1000 | C-O (methoxy) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of the atoms.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5-14.0 | singlet | 1H | SH (thiol) |

| ~7.0-7.2 | singlet | 2H | Aromatic protons |

| ~5.8-6.0 | multiplet | 1H | -CH= (allyl) |

| ~5.0-5.2 | multiplet | 2H | =CH₂ (allyl) |

| ~4.5-4.7 | doublet | 2H | -CH₂- (allyl) |

| ~3.7-3.9 | singlet | 9H | -OCH₃ (trimethoxy) |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=S (thione tautomer) |

| ~150-155 | C5 of triazole |

| ~150-155 | Aromatic carbons attached to methoxy |

| ~138-142 | Aromatic carbon (C4 of phenyl) |

| ~130-135 | -CH= (allyl) |

| ~120-125 | Aromatic carbon (C1 of phenyl) |

| ~115-120 | =CH₂ (allyl) |

| ~105-110 | Aromatic carbons (C2, C6 of phenyl) |

| ~60 | -OCH₃ (para-methoxy) |

| ~56 | -OCH₃ (meta-methoxy) |

| ~45-50 | -CH₂- (allyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.

Expected Data (Electrospray Ionization - ESI): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₄H₁₇N₃O₃S.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this compound for further investigation in drug discovery and development programs. The versatile 1,2,4-triazole-3-thiol scaffold continues to be a source of novel bioactive molecules, and the compound detailed herein represents a valuable addition to this important class of heterocycles.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. Retrieved January 16, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2018). European Journal of Medicinal Chemistry, 157, 1135-1179. [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). Il Farmaco, 59(4), 255-259. [Link]

-

Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. (2017). Minia Journal of Medical Research, 28(1), 76-78. [Link]

Sources

One-Pot Synthesis of Substituted 4H-1,2,4-triazole-3-thiols: A Technical Guide for Researchers

Abstract

Substituted 4H-1,2,4-triazole-3-thiols represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the one-pot synthesis methodologies for this versatile heterocyclic system. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings of key synthetic strategies, offering field-proven insights into experimental choices and their causal relationships. The guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only replicate these syntheses but also to innovate upon them. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 4H-1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring, particularly when functionalized with a thiol group, is a privileged structure in the design of bioactive molecules. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The presence of the thiol group provides a key point for further structural modifications, allowing for the generation of diverse chemical libraries for drug discovery programs. The one-pot synthesis approach offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate isolation and purification steps.

Core Synthetic Strategies: A Mechanistic Perspective

The most prevalent and robust one-pot syntheses of 4H-1,2,4-triazole-3-thiols revolve around the cyclization of thiosemicarbazide derivatives. The choice of starting materials and reaction conditions dictates the substitution pattern of the final triazole ring.

From Carboxylic Acid Hydrazides and Isothiocyanates

This is a widely employed and versatile method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The reaction proceeds through an intermediate 1-acyl-4-substituted thiosemicarbazide, which then undergoes intramolecular cyclization.

Causality Behind Experimental Choices:

-

The Intermediate: The initial reaction between a carboxylic acid hydrazide and an isothiocyanate forms the crucial thiosemicarbazide intermediate. This reaction is typically carried out in a protic solvent like ethanol to facilitate the nucleophilic attack of the hydrazide on the electrophilic carbon of the isothiocyanate.[4]

-

The Cyclization: The key step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide. The base, commonly sodium hydroxide or potassium hydroxide, deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring.[1][5][6] The use of a basic medium is critical for this cyclization pathway.[7]

Logical Relationship Diagram:

Sources

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

Spectroscopic analysis (NMR, IR, Mass Spec) of trimethoxyphenyl triazole thiol.

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its broad spectrum of pharmacological activities.[1] The functionalization of this heterocycle, particularly with moieties like the trimethoxyphenyl group, often enhances biological efficacy. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic analysis of a key derivative: 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps but the underlying scientific rationale for experimental choices. A critical focus is placed on elucidating the compound's structure in the context of its inherent thiol-thione tautomerism, a phenomenon crucial to its reactivity and biological interactions.[2] This document serves as an authoritative reference for the unambiguous structural characterization and purity assessment of this important class of molecules.

Molecular Structure and Tautomerism

The primary analytical challenge in characterizing 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its existence as a mixture of two rapidly interconverting tautomers: the thiol and the thione form. The position of this equilibrium is influenced by factors such as the physical state (solid vs. solution) and solvent polarity. Spectroscopic analysis is paramount to identifying the dominant form under specific conditions.[2]

Caption: Thiol-Thione tautomerism in 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole.

Synthesis Overview

Contextualizing the analysis, the title compound is typically synthesized via a multi-step process. A common route involves the acylation of thiosemicarbazide with 3,4,5-trimethoxybenzoyl chloride, followed by base-catalyzed intramolecular cyclization of the resulting acylthiosemicarbazide intermediate to form the 1,2,4-triazole ring.[3][4] This synthesis provides the foundational material for the subsequent detailed spectroscopic investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of the triazole thiol, providing detailed information about the carbon-hydrogen framework and the tautomeric state.

¹H NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical for ¹H NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity helps in dissolving the compound, and more importantly, its ability to form hydrogen bonds slows down the exchange rate of labile protons (N-H, S-H), making them observable in the spectrum.

Spectral Interpretation:

-

Aromatic Protons: The 3,4,5-trimethoxyphenyl ring presents a simple pattern. The two aromatic protons (H-2' and H-6') are chemically equivalent and appear as a singlet, typically in the range of δ 7.0-7.5 ppm.

-

Methoxy Protons: The three methoxy groups (-OCH₃) give rise to two distinct signals. The two methoxy groups at positions 3' and 5' are equivalent and appear as a singlet integrating to six protons. The methoxy group at position 4' appears as a separate singlet integrating to three protons. These signals are typically found between δ 3.7-3.9 ppm.

-

Triazole N-H Proton: In the dominant thione form, the N-H proton of the triazole ring is readily observed in DMSO-d₆. It appears as a broad singlet at a significantly downfield chemical shift, often in the range of δ 13.0-14.5 ppm, due to hydrogen bonding and the acidic nature of the proton.[2][5]

-

Thiol S-H Proton: The S-H proton of the minor thiol tautomer, if observable, would appear as a sharp singlet, typically at a much higher field (δ 4.0-6.0 ppm).[6] Its absence, coupled with the presence of the low-field N-H signal, is strong evidence for the thione form being dominant in solution.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole N-H | 13.0 - 14.5 | Broad Singlet | 1H |

| Aromatic H-2', H-6' | 7.0 - 7.5 | Singlet | 2H |

| Methoxy 3',5'-OCH₃ | ~3.8 | Singlet | 6H |

| Methoxy 4'-OCH₃ | ~3.7 | Singlet | 3H |

| Thiol S-H (minor tautomer) | 4.0 - 6.0 | Singlet | (minor) |

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides the most conclusive evidence for distinguishing between the thiol and thione tautomers. The chemical shift of the carbon atom at position 3 of the triazole ring is exquisitely sensitive to its bonding environment (C-S vs. C=S).

Spectral Interpretation:

-

C=S Carbon (Thione Form): The most revealing signal is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears at a very downfield chemical shift, typically in the range of δ 165-170 ppm.[2][7]

-

C-S Carbon (Thiol Form): In the thiol tautomer, the C-S carbon would be more shielded, appearing further upfield, generally around δ 150-155 ppm. The observation of the signal in the >165 ppm region confirms the thione as the major tautomer.

-

Triazole C5 Carbon: The C5 carbon, attached to the trimethoxyphenyl ring, typically resonates around δ 150-160 ppm.

-

Aromatic Carbons: The signals for the substituted phenyl ring will appear in the typical aromatic region (δ 100-160 ppm). The carbon attached to the triazole ring (C-1') and the carbons bearing the methoxy groups (C-3', C-4', C-5') will be the most downfield in this region.

-

Methoxy Carbons: The methoxy carbons will appear as sharp signals in the upfield region, typically around δ 55-65 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Indicator |

| Triazole C3 (C=S) | 165 - 170 | Thione Tautomer Confirmation |

| Triazole C5 | 150 - 160 | - |

| Aromatic C-1', C-3', C-4', C-5' | 125 - 160 | Substitution Pattern |

| Aromatic C-2', C-6' | 100 - 110 | Shielded Aromatic Carbons |

| Methoxy Carbons | 55 - 65 | - |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy provides rapid confirmation of key functional groups and further supports the tautomeric assignment. The analysis is typically performed on a solid sample (e.g., KBr pellet), providing insight into the structure in the solid state, where the thione form is almost exclusively dominant due to favorable intermolecular hydrogen bonding.

Spectral Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring, indicative of the thione form.

-

S-H Stretch: The absence of a weak, sharp band around 2500-2600 cm⁻¹ suggests the absence of the thiol (S-H) group.[6]

-

C=S Stretch: A medium to strong absorption band between 1200-1300 cm⁻¹ can often be attributed to the C=S stretching vibration, providing further evidence for the thione tautomer.

-

C=N and C=C Stretches: Strong absorptions in the 1500-1620 cm⁻¹ range correspond to the C=N stretching of the triazole ring and C=C stretching of the aromatic ring.

-

C-O Stretch: Strong, sharp bands around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl-alkyl ether C-O stretching from the methoxy groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

| N-H Stretch | 3100 - 3300 (broad) | Presence of Thione Tautomer |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy Groups |

| S-H Stretch | ~2550 (absent) | Absence of Thiol Tautomer |

| C=N / C=C Stretches | 1500 - 1620 | Heterocyclic & Aromatic Rings |

| C=S Stretch | 1200 - 1300 | Presence of Thione Tautomer |

| C-O Stretch (Ether) | 1050 - 1250 | Methoxy Groups |

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is indispensable for confirming the molecular formula and probing the compound's structure through fragmentation analysis. ESI is the method of choice as it is a soft ionization technique suitable for polar, relatively non-volatile molecules like triazole thiols, minimizing premature fragmentation and preserving the molecular ion.[8]

Interpretation of Mass Spectra:

-

Molecular Ion: In positive ion mode (ESI+), the compound will be detected as the protonated molecule, [M+H]⁺. HRMS will provide an exact mass measurement, which should match the calculated elemental composition of C₁₁H₁₃N₃O₃S within a narrow tolerance (e.g., < 5 ppm).

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments are used to induce fragmentation of the isolated [M+H]⁺ ion. The fragmentation pattern provides a structural fingerprint. Key expected fragmentations for 1,2,4-triazole derivatives include cleavages of the triazole ring and loss of substituents.[9][10]

Caption: Proposed key fragmentation pathways in ESI-MS/MS analysis.

Integrated Analytical Workflow

A robust and self-validating characterization relies on the synergy of all three techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols

NMR Sample Preparation

-

Accurately weigh 5-10 mg of the dried sample.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra on a spectrometer operating at a field strength of 400 MHz or higher.

IR Spectroscopy (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (LC-MS Method)

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Inject the sample into an LC-MS system equipped with an ESI source.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase (e.g., 50 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.[10]

-

Conclusion

The structural elucidation of 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a multi-faceted process that hinges on the integrated application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides definitive evidence for the dominant thione tautomer in solution through the characteristic chemical shifts of the N-H proton and the C=S carbon. IR spectroscopy corroborates this finding by identifying key functional groups in the solid state, while HRMS confirms the elemental composition and reveals structural details through fragmentation analysis. Following the protocols and interpretative logic outlined in this guide will enable researchers to characterize this and related triazole thiols with a high degree of confidence and scientific rigor.

References

-

Karcı, F., & Karcı, F. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Acta Chimica Slovenica, 65(3), 651-661. Available at: [Link]

-

Sabah, Z. A., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 64(3), 212-219. Available at: [Link]

-

Salionov, V. O., et al. (2014). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. News of Pharmacy, (2), 30-33. Available at: [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5). Available at: [Link]

-

Ivashchenko, A., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 26(16), 4980. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). Available at: [Link]

-

Borys, K. M., et al. (2018). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 16(1), 38-46. Available at: [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Available at: [Link]

-

Sravya, G., & Sharya, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(2), 1-5. Available at: [Link]

-

Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[2][6][9]-Triazole-3-Thiol Derivatives. Journal of Heterocyclic Chemistry, 47(2), 406-409. Available at: [Link]

-

Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. Available at: [Link]

-

Al-Salim, R. K., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 819-829. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. Available at: [Link]

-

Reva, I., et al. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 25(20), 14217-14228. Available at: [Link]

-

Bîcu, E., et al. (2021). Synthesis and Characterization of the Novel Racemic Secondary Alcohol (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(3), M1268. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Available at: [Link]

-

ResearchGate. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. v3.pjsir.org [v3.pjsir.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure and Tautomerism of 4-allyl-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview of 4-allyl-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its structural elucidation, exploring the nuances of its crystalline architecture and the dynamics of its tautomeric forms. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the experimental methodologies used to characterize this important molecule.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse therapeutic applications. Derivatives of 1,2,4-triazole are found in approved drugs spanning various categories, including antifungal agents (e.g., Fluconazole), anxiolytics (e.g., Alprazolam), and antiviral medications (e.g., Ribavirin).[2] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further synthetic modifications and imparts the potential for thione-thiol tautomerism, a phenomenon with profound implications for biological activity.[2][3] The 4-allyl substituent provides a lipophilic character and can influence the molecule's interaction with receptor binding sites.

Synthesis of 4-allyl-1,2,4-triazole-3-thiol

The synthesis of 4-allyl-1,2,4-triazole-3-thiol typically follows a well-established synthetic route for 1,2,4-triazole-3-thiones.[4][5] The general methodology involves the cyclization of a thiosemicarbazide precursor in an alkaline medium.[6]

Experimental Protocol: Synthesis

Step 1: Formation of Allyl Isothiocyanate This reactive intermediate can be commercially sourced or prepared from allyl amine and carbon disulfide.

Step 2: Preparation of Thiosemicarbazide Hydrazine hydrate is reacted with allyl isothiocyanate in a suitable solvent, such as ethanol, to yield 4-allylthiosemicarbazide.

Step 3: Alkaline Cyclization The 4-allylthiosemicarbazide is refluxed in an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide. This induces intramolecular cyclization to form the 1,2,4-triazole ring.

Step 4: Acidification and Isolation The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to precipitate the 4-allyl-1,2,4-triazole-3-thiol product. The solid is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

Alkaline Medium: The basic conditions in Step 3 are crucial for deprotonating the terminal nitrogen of the thiosemicarbazide, facilitating the nucleophilic attack on the thiocarbonyl carbon, which leads to ring closure.

-

Acidification: This step is necessary to neutralize the salt of the product formed in the basic medium and precipitate the neutral 4-allyl-1,2,4-triazole-3-thiol.

Elucidation of Tautomerism

A key feature of 4-allyl-1,2,4-triazole-3-thiol is its existence in two tautomeric forms: the thione and the thiol form.[2][7] This dynamic equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, and pH.[7]

Diagram: Thione-Thiol Tautomerism

Caption: Tautomeric equilibrium between the thione and thiol forms.

In the solid state and in neutral solutions, the thione form is generally the predominant species for 1,2,4-triazole-3-thiol derivatives.[2] However, the thiol form can also be present and its population can be influenced by environmental factors.[2][7] The differentiation between these two tautomers is critical as they possess distinct physicochemical properties and, consequently, may exhibit different biological activities.[2][3]

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the structure of 4-allyl-1,2,4-triazole-3-thiol and to investigate its tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers.

-

¹H NMR: In the ¹H NMR spectrum, the thione form is characterized by a broad signal for the N-H proton, typically in the range of 13-14 ppm.[2][8] The S-H proton of the thiol form, if present, would appear at a much higher field, around 1.1-1.4 ppm, but can be difficult to observe due to exchange or low concentration.[2] The allyl protons will exhibit characteristic signals in the olefinic and aliphatic regions.

-

¹³C NMR: The ¹³C NMR spectrum provides a clear distinction with the C=S carbon of the thione form resonating at approximately 162-169 ppm.[2][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Thione Form: The spectrum of the thione tautomer will show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. The C=S stretching vibration is typically observed in the region of 1200-1300 cm⁻¹.

-

Thiol Form: The presence of the thiol tautomer would be indicated by a weak S-H stretching band around 2550-2650 cm⁻¹. The C=N stretching vibration of the triazole ring is also observable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. For 4-allyl-1,2,4-triazole-3-thiol (C₅H₇N₃S), the expected molecular ion peak would be at m/z 141.19.[9]

Table: Expected Spectroscopic Data

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Expected Chemical Shift/Wavenumber |

| ¹H NMR | Thione | N-H proton | 13-14 ppm |

| Thiol | S-H proton | 1.1-1.4 ppm | |

| ¹³C NMR | Thione | C=S carbon | 162-169 ppm |

| FT-IR | Thione | N-H stretch | 3300-3400 cm⁻¹ |

| Thione | C=S stretch | 1200-1300 cm⁻¹ | |

| Thiol | S-H stretch | 2550-2650 cm⁻¹ |

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state and unequivocally identifying the dominant tautomeric form.

Experimental Protocol: X-ray Crystallography

Step 1: Crystal Growth High-quality single crystals are grown by slow evaporation of a saturated solution of 4-allyl-1,2,4-triazole-3-thiol in a suitable solvent, such as ethanol or a mixture of solvents.

Step 2: Data Collection A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

Step 3: Structure Solution and Refinement The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Diagram: X-ray Crystallography Workflow

Caption: Workflow for crystal structure determination.

Based on studies of similar 1,2,4-triazole-3-thiol derivatives, the crystal structure of 4-allyl-1,2,4-triazole-3-thiol is expected to show the molecule existing predominantly in the thione form.[2][8] The crystal packing is likely to be stabilized by intermolecular hydrogen bonds involving the N-H group of the triazole ring and the sulfur atom of the thiocarbonyl group, forming dimers or extended networks.

Conclusion

4-allyl-1,2,4-triazole-3-thiol is a molecule of considerable interest due to its potential applications in drug discovery. Its synthesis is straightforward, and its structure can be thoroughly characterized using a combination of spectroscopic techniques and X-ray crystallography. A comprehensive understanding of its tautomeric behavior is essential for elucidating its structure-activity relationships and for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold. The methodologies and insights presented in this guide provide a solid foundation for researchers working with this and related compounds.

References

- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (URL: )

- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. (URL: )

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. (URL: [Link])

-

Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. MDPI. (URL: [Link])

-

The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. (URL: [Link])

-

Tautomeric forms of 1,2,4‐triazole. ResearchGate. (URL: [Link])

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. National Institutes of Health. (URL: [Link])

-

X‐ray structures of triazole inhibitors bound to their respective... ResearchGate. (URL: [Link])

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. (URL: [Link])

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. (URL: [Link])

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. (URL: [Link])

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. (URL: [Link])

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: )

- Synthesis and Spectral Characterization of 1,2,4-triazole deriv

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. (URL: [Link])

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: )

-

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. PubChem. (URL: [Link])

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. (URL: [Link])

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid [mdpi.com]

- 9. scbt.com [scbt.com]

The Core Mechanisms of 1,2,4-Triazole Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Scaffold of 1,2,4-Triazole in Cancer Therapy

The 1,2,4-triazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that confers a remarkable breadth of biological activities.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an ideal pharmacophore for designing novel therapeutic agents.[3] In the realm of oncology, 1,2,4-triazole derivatives have emerged as a versatile class of compounds with potent and multifaceted anti-cancer properties, targeting a wide array of molecular pathways crucial for tumor growth and survival.[1][3][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms of action of 1,2,4-triazole derivatives in cancer cells, offering insights for researchers, scientists, and drug development professionals.

This guide will delve into the primary mechanisms through which these compounds exert their anti-neoplastic effects, including enzyme inhibition, induction of apoptosis, cell cycle arrest, and modulation of angiogenesis. We will explore the causality behind experimental choices for elucidating these mechanisms and provide standardized protocols for key assays.

Multi-Targeted Enzyme Inhibition: A Cornerstone of Anti-Cancer Activity

A predominant mechanism of action for many 1,2,4-triazole derivatives is the targeted inhibition of enzymes that are dysregulated in cancer cells.[4][7] This targeted approach aims to disrupt the signaling cascades that drive cellular proliferation, survival, and metastasis.

Kinase Inhibition: Halting Aberrant Signaling

Kinases are a class of enzymes that play a central role in cellular signal transduction.[7] The aberrant activation of various kinases is a hallmark of many cancers. 1,2,4-triazole derivatives have been successfully designed to act as potent kinase inhibitors, often by competing with ATP at the enzyme's active site.[7]

Key kinase targets for 1,2,4-triazole derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in non-small cell lung cancer and colorectal cancer.[4] Certain 1,2,4-triazole hybrids have demonstrated significant EGFR inhibition. For instance, some indolyl-1,2,4-triazole hybrids have shown dual inhibitory activity against EGFR and PARP-1.[4][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] By inhibiting VEGFR-2, 1,2,4-triazole derivatives can effectively suppress tumor angiogenesis.[4][9]

-

Other Tyrosine Kinases: Derivatives have also shown inhibitory activity against other tyrosine kinases implicated in cancer, such as c-Kit, RET, and FLT3.[10]

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the kinase inhibitory potential of 1,2,4-triazole derivatives.

Caption: Workflow for determining the in vitro kinase inhibitory activity of 1,2,4-triazole derivatives.

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[4] Their inhibition leads to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[4] 1,2,4-triazole derivatives have been developed to target both topoisomerase I and II.[4]

Aromatase Inhibition: A Strategy for Hormone-Dependent Cancers

Aromatase is a key enzyme in the biosynthesis of estrogens. In hormone-receptor-positive breast cancers, inhibiting aromatase can significantly reduce tumor growth. FDA-approved drugs like Letrozole and Anastrozole, which feature a 1,2,4-triazole core, are potent aromatase inhibitors.[2][5]

Induction of Apoptosis: Triggering Programmed Cell Death

A fundamental characteristic of cancer cells is their ability to evade apoptosis, or programmed cell death.[4] 1,2,4-triazole derivatives can reinstate this crucial process through various intrinsic and extrinsic pathways.

Mechanisms of apoptosis induction by 1,2,4-triazole derivatives include:

-

Caspase Activation: Many derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. For example, certain 1,2,4-triazole-chalcone hybrids induce apoptosis via the activation of caspase-3, -8, and -9.[11]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Some 1,2,4-triazole compounds can upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.

-

p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress. Certain thiazolo[3,2-b][3][4][12]-triazoles have been shown to induce apoptosis by increasing the level of p53.[13][14]

Signaling Pathway: Caspase-Dependent Apoptosis

The following diagram illustrates a simplified pathway of caspase-dependent apoptosis induced by 1,2,4-triazole derivatives.

Caption: Intrinsic pathway of apoptosis initiated by 1,2,4-triazole derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit a dysregulated cell cycle, leading to uncontrolled proliferation. 1,2,4-triazole derivatives can intervene at different checkpoints of the cell cycle, leading to cell cycle arrest and preventing tumor growth.

A common observation is the arrest of cancer cells in the G2/M phase of the cell cycle.[4] This is often a consequence of DNA damage or disruption of the mitotic spindle. For example, some indole-based 1,2,4-triazole derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[15]

Anti-Angiogenic Effects: Starving the Tumor

As mentioned earlier, angiogenesis is a critical process for tumor growth and metastasis. 1,2,4-triazole derivatives can exert anti-angiogenic effects primarily through the inhibition of VEGFR signaling.[4] By blocking the activity of VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels.[9]

Quantitative Data: In Vitro Anti-Cancer Activity

The anti-proliferative activity of 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for selected derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| cis-stilbene-based 1,2,4-triazole conjugate | A549 (Lung) | 9.56 | [4] |

| 1,2,4-triazole–chalcone derivative | SW620 (Colon) | 21.55 | [4] |

| 1,2,4-triazole-pyridine hybrid | B16F10 (Melanoma) | 41.12 - 61.11 | [16] |

| [3][4][12] triazolo[4,3-b][3][4][5][12] tetrazine derivative | HT-29 (Colon) | 12.69 | [17] |

| Indolyl-1,2,4-triazole hybrid | MCF-7 (Breast) | 0.891 | [18] |

| Indolin-2-one-triazole hybrid | PANC1 (Pancreatic) | 0.17 | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Treat cancer cells with the 1,2,4-triazole derivative at different concentrations.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Directions

The 1,2,4-triazole scaffold is a remarkably versatile platform for the development of novel anti-cancer agents.[1] Their ability to engage multiple, clinically relevant targets underscores their therapeutic potential.[1][4] Future research will likely focus on the design of multi-target derivatives to overcome drug resistance and improve therapeutic efficacy. Furthermore, the exploration of novel 1,2,4-triazole-based drug delivery systems and combination therapies holds significant promise for advancing cancer treatment.

References

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (URL: )

- Recent Advances in 1,2,4‐Triazole‐Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025). (URL: )

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (URL: [Link])

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: )

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: [Link])

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (URL: [Link])

-

Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

- Anticancer properties of 1,2,4-triazole derivatives (liter

-

Synthesis and anticancer activity of[3][4][12] triazole [4,3-b][3][4][5][12] tetrazine derivatives. (URL: )

-

New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells | Request PDF. (URL: [Link])

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020) | Hesham A.M. Gomaa. (URL: [Link])

-

Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer | Semantic Scholar. (URL: [Link])

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives | Semantic Scholar. (URL: [Link])

-

Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - Bohrium. (URL: [Link])

-

Bridged 1,2,4-triazole derivatives as anticancer agents. - ResearchGate. (URL: [Link])

-

1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - NIH. (URL: [Link])

-

Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity - MDPI. (URL: [Link])

-

Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - NIH. (URL: [Link])

-

A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression - PubMed. (URL: [Link])

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed. (URL: [Link])

-

1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. (URL: [Link])

-

Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - NIH. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

-

(PDF) New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents. (URL: [Link])

-

Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - NIH. (URL: [Link])

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. (URL: [Link])

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020) | Hesham A.M. Gomaa | 38 Citations [scispace.com]

- 14. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the antioxidant potential of triazole-thiol compounds.

<_-3a_bot> An In-depth Technical Guide to the Antioxidant Potential of Triazole-Thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the diverse classes of synthetic compounds being investigated, 1,2,4-triazole-thiol derivatives have emerged as a particularly promising group.[1][3][4] Their unique structural features, combining a nitrogen-rich triazole ring with a reactive thiol group, suggest a potent capacity to neutralize free radicals and modulate redox-sensitive pathways. This technical guide provides a comprehensive overview of the antioxidant potential of triazole-thiol compounds, detailing their synthesis, mechanisms of action, and the key experimental protocols used for their evaluation.

Introduction: The Chemical Rationale for Triazole-Thiol Antioxidants

The antioxidant potential of triazole-thiol compounds stems from the synergistic interplay of the triazole and thiol moieties. The 1,2,4-triazole ring is a heterocyclic structure containing three nitrogen atoms, which can participate in hydrogen bonding and act as a stable scaffold for various substitutions.[1] The thiol group (-SH) is a well-established antioxidant pharmacophore, capable of donating a hydrogen atom to neutralize free radicals.[5] The combination of these two features in a single molecule creates a versatile platform for designing potent antioxidants. Furthermore, the ability to modify the substituents on the triazole ring allows for the fine-tuning of the compound's electronic and steric properties, influencing its antioxidant activity and pharmacokinetic profile.

Synthesis of Triazole-Thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiol derivatives is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves the cyclization of thiocarbohydrazide with various carboxylic acids.[6]

A generalized synthetic scheme is as follows:

-

Formation of Hydrazide: The synthesis often begins with the reaction of a substituted benzoic acid or other carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.[7]

-

Reaction with Carbon Disulfide: The hydrazide is then treated with carbon disulfide in an alkaline medium (e.g., ethanolic potassium hydroxide) to yield a potassium dithiocarbazinate salt.[7]

-

Cyclization: This salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core structure.[7]

Further modifications, such as the introduction of various substituents at the N4-amino group or the S-thiol group, can be achieved through subsequent reactions to generate a library of diverse triazole-thiol derivatives for structure-activity relationship (SAR) studies.[8][9]

Mechanisms of Antioxidant Action

Triazole-thiol compounds exert their antioxidant effects through multiple mechanisms, primarily centered around their ability to interact with and neutralize reactive oxygen species.

Radical Scavenging

The principal antioxidant mechanism of triazole-thiol compounds is their ability to act as radical scavengers. The thiol group can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[5] The resulting thiyl radical is relatively stable and can undergo further reactions that do not propagate the radical chain.[10] Theoretical studies, such as those employing quantum chemical calculations, have shown that the bond dissociation energy (BDE) of the S-H bond is a key determinant of radical scavenging activity, with lower BDE values indicating a greater propensity for hydrogen atom donation.[3][11]

Metal Chelation

Certain triazole derivatives have demonstrated the ability to chelate transition metal ions, such as Fe²⁺ and Cu²⁺.[12][13][14] These metal ions can participate in Fenton-type reactions, generating highly reactive hydroxyl radicals. By sequestering these metal ions, triazole-thiol compounds can prevent the formation of these damaging radicals, contributing to their overall antioxidant effect. The nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can act as coordination sites for metal ions.[13][14]

Caption: Mechanisms of antioxidant action for triazole-thiol compounds.

Experimental Evaluation of Antioxidant Potential

A variety of in vitro assays are employed to assess the antioxidant capacity of triazole-thiol compounds.[15][16] These assays are crucial for screening potential drug candidates and understanding their mechanisms of action.[15][17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for evaluating antioxidant activity.[18][19]

-

Principle: DPPH is a stable free radical with a deep violet color.[19][20] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[11][20] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[19][20]

-

Protocol:

-

Prepare a stock solution of the triazole-thiol compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.[19]

-

In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.[20]

-

Incubate the plate in the dark at room temperature for a specified time (typically 30 minutes).[19][20]

-

Measure the absorbance at 517 nm using a microplate reader.[19][20]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[20]

-

The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[19]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.[21]

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[22] This radical has a characteristic blue-green color.[22] Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically at 734 nm.[22]

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[22][23]

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]

-

Add a small volume of the triazole-thiol compound at various concentrations to a 96-well microplate.[22]

-

Add the diluted ABTS•+ working solution to each well.[22]

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[22]

-

Measure the absorbance at 734 nm.[22]

-

Calculate the percentage of inhibition as described for the DPPH assay.[22]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[24][25]

-

Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium (pH 3.6).[24][26] The intensity of the blue color is proportional to the antioxidant capacity and is measured at 593 nm.[24]

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Add a small volume of the triazole-thiol compound to a test tube or microplate well.

-

Add the freshly prepared FRAP reagent and mix.

-

Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).[21][24]

-

Measure the absorbance at 593 nm.[21]

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

-

Caption: A typical workflow for screening the antioxidant potential of triazole-thiol compounds.

Structure-Activity Relationship (SAR) Insights

Numerous studies have explored the structure-activity relationships of triazole-thiol compounds to identify key structural features that contribute to their antioxidant efficacy. Some general trends have emerged:

-

Electron-donating groups: The presence of electron-donating groups on the phenyl ring attached to the triazole core generally enhances antioxidant activity.[3] These groups can increase the electron density on the thiol group, facilitating hydrogen atom donation.

-

Substituents on the N4-amino group: The nature of the substituent on the N4-amino group can significantly influence activity. For instance, the introduction of a free amino group or a phenyl substituent at this position has been shown to increase antioxidant activity in some series of compounds.[27]

-

Thiol vs. Thione Tautomerism: The 1,2,4-triazole-3-thiol ring can exist in tautomeric equilibrium with its thione form. The relative stability of these tautomers can be influenced by substituents and the solvent, which in turn can affect the antioxidant activity.

Data Presentation

The quantitative data from antioxidant assays are typically summarized in tables to facilitate comparison between different compounds and with standard antioxidants.

Table 1: Example of DPPH Radical Scavenging Activity of Triazole-Thiol Derivatives

| Compound | Substituent (R) | IC₅₀ (µM) ± SD |

| 1 | -H | 150.2 ± 5.6 |

| 2 | -OCH₃ | 98.7 ± 3.2 |

| 3 | -Cl | 185.4 ± 7.1 |

| Ascorbic Acid | (Standard) | 25.1 ± 1.5 |

Table 2: Example of Ferric Reducing Antioxidant Power (FRAP) of Triazole-Thiol Derivatives

| Compound | Substituent (R) | FRAP Value (µM Fe(II)/µM) ± SD |

| 1 | -H | 0.85 ± 0.04 |

| 2 | -OCH₃ | 1.23 ± 0.06 |

| 3 | -Cl | 0.67 ± 0.03 |

| Trolox | (Standard) | 1.98 ± 0.09 |

Conclusion and Future Directions

Triazole-thiol compounds represent a highly promising class of synthetic antioxidants with significant potential for therapeutic applications. Their versatile synthesis, multiple mechanisms of action, and tunable structure-activity relationships make them attractive candidates for further drug development. Future research in this area should focus on:

-

In vivo studies: While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy, bioavailability, and toxicity of these compounds in a biological system.

-

Cell-based assays: Investigating the effects of these compounds on cellular oxidative stress markers and signaling pathways will provide a more comprehensive understanding of their biological activity.[17]

-

Optimization of lead compounds: Further chemical modifications of the most potent compounds can lead to the development of derivatives with improved antioxidant activity and drug-like properties.

By continuing to explore the rich chemistry and biology of triazole-thiol compounds, researchers can unlock their full potential in the fight against diseases associated with oxidative stress.

References

- Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (n.d.). National Institutes of Health.

- Thiol-based Antioxidants. (n.d.). PubMed.

- A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat.

- FRAP - Measuring antioxidant potential. (2016, September 1). Arbor Assays.

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6).

- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).

- Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. (n.d.). PMC - NIH.

- Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024, May 21). ACS Omega - ACS Publications.

- In Vitro Exploration of Antioxidant Activity. (2024, August 30). Encyclopedia.pub.

- Thiol-based antioxidants. (2025, August 5). ResearchGate.

- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.).

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).

- Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol. (n.d.). Taylor & Francis Online.

- Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. (n.d.). Benchchem.

- FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences.

- DPPH assay for evaluating antioxidant activity. (2024, October 20). ResearchGate.

- INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (n.d.). Romanian Journal of Oral Rehabilitation.

- Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH.

- The role of thiols in antioxidant systems. (n.d.). PMC - PubMed Central - NIH.

- Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. (n.d.). PubMed.

- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.

- Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024, August 5).

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).

- 2.5.1. ABTS+ Radical Scavenging Assay. (n.d.). Bio-protocol.

- Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. (n.d.). Semantic Scholar.

- Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES.

- Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (n.d.). MDPI.

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1).

- A triazole-thiol derivative possessing antioxidant activity. (n.d.). ResearchGate.

- ABTS Radical Scavenging Assay Method. (n.d.). Scribd.

- Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. (2025, February 26). PMC - NIH.

- Review on in vivo and in vitro methods evaluation of antioxidant activity. (n.d.). PMC - NIH.

- Antioxidant Assay: The DPPH Method. (n.d.). LOUIS.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025, August 8). ResearchGate.

- Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. (n.d.).

- Biological applications of metal-based triazole derivatives. (n.d.). ResearchGate.

- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024, October 23). National Institutes of Health.

- Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (n.d.). ResearchGate.

- Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. (n.d.). PubMed.

- The coordination mode of chelating triazole with transition metal (M). (n.d.). ResearchGate.

- 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023, August 10). PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. rjor.ro [rjor.ro]

- 6. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]

- 17. researchgate.net [researchgate.net]

- 18. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 21. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. scribd.com [scribd.com]

- 24. ultimatetreat.com.au [ultimatetreat.com.au]

- 25. assaygenie.com [assaygenie.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

A Technical Guide to the Physicochemical Properties and Solubility of 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiols